Deacetyl-N,O-didemethyldiltiazem hydrochloride

Description

Historical Context in Benzothiazepine Research

The benzothiazepine class of compounds, to which diltiazem and its metabolites belong, has been extensively studied since the late 20th century for their cardiovascular pharmacological properties. Diltiazem was developed as a calcium channel blocker targeting L-type calcium channels, and its metabolism has been a significant focus to understand its pharmacokinetics and pharmacodynamics. Metabolites such as deacetyl-N,O-didemethyldiltiazem emerged as important subjects in this research due to their retention of pharmacological activity and their role in the biotransformation pathways of benzothiazepines.

Early metabolic studies identified this compound among several metabolites formed via enzymatic deacetylation, N-demethylation, and O-demethylation processes catalyzed primarily by cytochrome P450 enzymes and esterases. These findings have contributed to a deeper understanding of benzothiazepine metabolism, influencing drug design and safety assessments in cardiovascular therapeutics.

Relationship to Parent Compound Diltiazem

Deacetyl-N,O-didemethyldiltiazem hydrochloride is a downstream metabolite of diltiazem, formed through sequential metabolic reactions including deacetylation and demethylation of the parent compound. Diltiazem itself is a 1,5-benzothiazepine derivative with the chemical formula C22H26N2O4S and a molecular weight of 414.52 g/mol.

The metabolic pathway involves initial deacetylation of diltiazem, followed by N-demethylation and O-demethylation steps, yielding metabolites such as N-monodesmethyl diltiazem, deacetyl diltiazem, and ultimately deacetyl-N,O-didemethyldiltiazem. This metabolite retains a benzothiazepine core but lacks the acetyl and methyl groups present in diltiazem, which alters its physicochemical properties and biological activity.

Pharmacologically, deacetyl-N,O-didemethyldiltiazem retains partial activity related to calcium channel blockade, contributing to the overall therapeutic and metabolic profile of diltiazem. Its presence in plasma and urine reflects extensive first-pass metabolism and variable interindividual metabolic rates.

Significance in Metabolite Research

This compound holds significant value in metabolite research for several reasons:

Pharmacokinetic and Metabolic Profiling: It serves as a key marker in studying the metabolic fate of diltiazem in humans and animal models, aiding in elucidating enzymatic pathways involving cytochrome P450 isoforms CYP3A4 and CYP2D6, and esterases.

Pharmacological Activity: The metabolite retains a measurable fraction of the parent drug’s calcium channel blocking activity (estimated between 25-50%), making it relevant in understanding the duration and intensity of diltiazem's therapeutic effects.

Analytical Standards and Synthesis: It is used as a reference compound in analytical chemistry for quality control and impurity profiling of diltiazem formulations. Efficient synthetic routes have been developed to produce this metabolite for research purposes, facilitating studies on drug metabolism and interaction.

Species and Ontogeny Studies: Research involving different species and developmental stages has demonstrated variable metabolic enzyme activities responsible for producing this metabolite, informing dosage and pharmacokinetic considerations in preclinical and clinical settings.

Drug Development and Safety: Understanding the formation and activity of deacetyl-N,O-didemethyldiltiazem contributes to comprehensive drug safety evaluations and the design of improved benzothiazepine derivatives with optimized metabolic profiles.

Data Table: Key Chemical and Physical Properties of this compound

| Property | Value / Description |

|---|---|

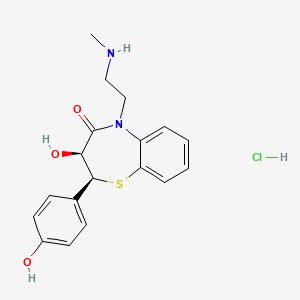

| Molecular Formula | C18H20N2O3S (free base), C18H21ClN2O3S (hydrochloride) |

| Molecular Weight | 344.43 g/mol (free base), 380.89 g/mol (hydrochloride) |

| CAS Number | 86408-42-6 |

| IUPAC Name | (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

| Synonyms | Deacetyl-N,O-didemethyldiltiazem, o-Desmethyldeacetylnordiltiazem, N,O-Didemethyldeacetyldiltiazem |

| Physical Appearance | Solid powder |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

| Stereochemistry | Two chiral centers, both S-configuration |

| Storage Conditions | Dry, dark, 0–4 °C short term; -20 °C long term |

Summary of Research Findings on Metabolism and Activity

Diltiazem undergoes extensive metabolism involving deacetylation, N-demethylation, and O-demethylation catalyzed by CYP3A4, CYP2D6, and esterases.

Deacetyl-N,O-didemethyldiltiazem is a major circulating metabolite detected in plasma and urine, with pharmacological activity estimated at 25-50% of diltiazem’s effect.

The metabolite can be further conjugated by glucuronidation or sulfation, influencing its elimination and bioavailability.

Ontogenetic studies in animal models reveal that metabolic enzyme activities responsible for producing this metabolite vary with age and tissue type, impacting pharmacokinetics.

Synthetic methods have been developed to produce this metabolite efficiently for use as a metabolic standard in drug metabolism studies.

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S.ClH/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12;/h2-9,16-17,19,21-22H,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVSBRZPVUDQMS-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142926-09-8 | |

| Record name | Deacetyl-N,O-didemethyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142926098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL-N,O-DIDEMETHYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUW8POL1BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Deacetylation and Demethylation Reactions

Deacetylation is commonly achieved by hydrolytic cleavage under acidic or basic conditions. For example, treatment of diltiazem or its acetate derivatives with aqueous acid or base can remove the acetyl group, yielding desacetyl diltiazem intermediates.

Demethylation of the methoxy group and N-methyl groups can be performed using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions to avoid degradation of the benzothiazepine core.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Deacetylation | Acidic hydrolysis (e.g., HCl, aqueous) or basic hydrolysis (e.g., NaOH) | Conditions optimized to avoid ring cleavage |

| O-Demethylation | Boron tribromide (BBr3) in dichloromethane or similar solvents | Conducted at low temperature to control selectivity |

| N-Demethylation | Reductive methods or selective demethylating agents | Less common, requires mild conditions |

| Salt Formation | Treatment with gaseous HCl or HCl in solvents | Precipitates hydrochloride salt |

Example from Patent Literature

According to WO1992010485A1, the preparation of related diltiazem derivatives involves:

- Suspending intermediates in toluene with additives such as N,N-dimethylacetamide and potassium carbonate.

- Heating the mixture to about 90°C, followed by addition of water and further heating.

- Concentration of the reaction mixture to recover solvents and unreacted reagents.

- Precipitation of the hydrochloride salt by cooling and treatment with gaseous HCl.

- Recrystallization from butanol to purify the product.

While this patent primarily describes diltiazem synthesis, similar conditions and purification steps apply to the preparation of its deacetylated and demethylated metabolites, including this compound.

Analytical Data and Purity Considerations

- The compound is characterized by its molecular formula C18H21ClN2O3S and molecular weight of approximately 380.89 g/mol.

- Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm the removal of acetyl and methyl groups.

- Purity is ensured by recrystallization and chromatographic purification.

- The hydrochloride salt form improves stability and facilitates handling.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting with diltiazem hydrochloride | - | Base compound |

| 2 | Deacetylation | Acidic or basic hydrolysis | Removal of acetyl group |

| 3 | O-Demethylation | Boron tribromide in inert solvent | Removal of methoxy group |

| 4 | N-Demethylation | Selective demethylating agent or reductive method | Removal of N-methyl group |

| 5 | Hydrochloride salt formation | Gaseous HCl or HCl in solvent | Formation of hydrochloride salt |

| 6 | Purification | Recrystallization from butanol or acetone | Pure this compound |

Research Findings and Considerations

- The selective removal of acetyl and methyl groups requires careful control of reaction conditions to prevent degradation of the benzothiazepine ring system.

- The use of mild acidic or basic hydrolysis avoids side reactions.

- Demethylation with boron tribromide is effective but requires low temperatures and anhydrous conditions.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

- The compound is often studied as an impurity or metabolite in diltiazem formulations, necessitating precise synthetic and analytical methods to obtain reference standards.

Chemical Reactions Analysis

Types of Reactions

Deacetyl-N,O-didemethyldiltiazem hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Quality Control and Analytical Studies

Deacetyl-N,O-didemethyldiltiazem serves as a reference standard in the quality control of diltiazem formulations. Its characterization is crucial for:

- Abbreviated New Drug Application (ANDA) : It assists in demonstrating the quality of generic formulations against established standards.

- Toxicity Studies : Understanding the safety profile of drug formulations that may contain this impurity is essential for regulatory compliance.

- Stability Testing : Evaluating how this compound behaves under various conditions aids in ensuring the integrity of drug products over time.

Research on Pharmacological Effects

While primarily considered an impurity, some studies have explored the pharmacological effects of Deacetyl-N,O-didemethyldiltiazem. Research indicates potential interactions with calcium channels, similar to its parent compound, which may warrant further investigation into its therapeutic implications.

Formulation Development

In pharmaceutical research, understanding impurities like Deacetyl-N,O-didemethyldiltiazem is vital for:

- Formulation Optimization : Researchers analyze how variations in impurity levels affect the efficacy and safety of diltiazem formulations.

- Regulatory Compliance : Ensuring that impurity levels remain within acceptable limits as per FDA guidelines is critical for market approval.

Case Study 1: Quality Assurance in Diltiazem Production

A study conducted by SynThink Chemicals highlighted the importance of Deacetyl-N,O-didemethyldiltiazem as a secondary reference standard during quality control processes. The study demonstrated that rigorous testing for this impurity could prevent potential adverse effects associated with high levels of impurities in final drug products.

Case Study 2: Stability Testing

Research published in pharmaceutical journals has focused on the stability of diltiazem formulations containing Deacetyl-N,O-didemethyldiltiazem. These studies utilized various analytical techniques such as HPLC and NMR to monitor degradation pathways and establish shelf-life recommendations based on impurity profiles.

Mechanism of Action

Deacetyl-N,O-didemethyldiltiazem hydrochloride exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound targets calcium channels and modulates their activity, which is crucial for its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deacetyl-N,O-didemethyldiltiazem hydrochloride belongs to a family of diltiazem-related impurities and metabolites. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula (Free Base) | Molecular Weight (g/mol) | Key Structural Modifications |

|---|---|---|---|

| Diltiazem Hydrochloride | C₂₂H₂₆N₂O₄S·HCl | 450.98 | Parent compound; acetylated, N/O-methylated |

| Desacetyl Diltiazem Hydrochloride | C₂₀H₂₅ClN₂O₃S | 408.94 | Deacetylated |

| N-Desmethyl Diltiazem Hydrochloride | C₂₁H₂₄N₂O₄S·HCl | 436.95 | N-demethylated |

| Deacetyl-O-demethyldiltiazem | C₁₉H₂₂N₂O₃S | 358.45 | Deacetylated + O-demethylated |

| Deacetyl-N,O-didemethyldiltiazem | C₁₈H₂₀N₂O₃S | 344.43 | Deacetylated + N,O-demethylated |

Key Differences:

Structural Modifications :

- Deacetylation : Removal of the acetyl group (present in diltiazem) reduces molecular weight and polarity. This is observed in desacetyl diltiazem and its derivatives .

- Demethylation :

- N-Demethylation: Loss of a methyl group from the dimethylaminoethyl side chain (e.g., N-desmethyl diltiazem) decreases basicity .

- O-Demethylation : Removal of the methoxy group from the phenyl ring (e.g., Deacetyl-O-demethyldiltiazem) alters electronic properties .

Analytical Differentiation: HPLC Retention Times: Desacetyl diltiazem elutes earlier (relative retention time: 0.67) compared to diltiazem (1.00) due to reduced hydrophobicity . Spectroscopic Signatures: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can distinguish these compounds based on molecular fragmentation patterns and proton environments .

Pharmacological Relevance: While diltiazem acts as a calcium channel blocker, its metabolites and impurities (including Deacetyl-N,O-didemethyldiltiazem) are presumed to have diminished or negligible activity.

Table 2: Regulatory and Analytical Status

Research Findings and Limitations

- Synthesis and Stability : Deacetyl-N,O-didemethyldiltiazem is typically synthesized via controlled hydrolysis and demethylation of diltiazem. Stability data are scarce, but its detection in dissolution studies suggests sensitivity to pH and temperature .

- Toxicological Data: Limited evidence exists on its toxicity, though structural analogs like desacetyl diltiazem are considered non-toxic at impurity levels (<0.1%) .

Biological Activity

Deacetyl-N,O-didemethyldiltiazem hydrochloride, a metabolite of diltiazem, exhibits significant biological activity primarily as a calcium channel blocker. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Diltiazem and Its Metabolites

Diltiazem is a benzothiazepine derivative used as an antihypertensive and antianginal agent. Its mechanism involves the inhibition of L-type calcium channels, which leads to vasodilation and decreased myocardial oxygen demand. The primary metabolites include:

- Deacetyl diltiazem (M1)

- N-monodesmethyl diltiazem (M2)

- Deacetyl N,O-didemethyldiltiazem (M6)

Among these, deacetyl N,O-didemethyldiltiazem has been identified as having notable pharmacological activity, retaining a portion of the original compound's efficacy.

Deacetyl-N,O-didemethyldiltiazem acts by blocking voltage-gated calcium channels in cardiac and smooth muscle cells. This blockade reduces calcium influx, leading to:

- Vasodilation : Decreased vascular resistance and blood pressure.

- Negative inotropic effect : Reduced force of heart contractions.

- Slowed conduction through the AV node : Useful in managing arrhythmias.

The potency of various diltiazem analogs was assessed through comparative studies. For instance, in snail neurons, the order of potency was established as follows based on IC50 values:

- Diltiazem

- Deacetyl-N-demethyl-diltiazem (M2)

- Deacetyl diltiazem (M1)

- Deacetyl-N,O-didemethyldiltiazem (M6) .

Pharmacokinetics

The pharmacokinetic profile of deacetyl-N,O-didemethyldiltiazem shows that it is subject to extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Varies; hepatic first-pass effect reduces systemic availability |

| Volume of Distribution | Approximately 305 L |

| Protein Binding | 70-80% |

| Elimination Half-Life | 6-8 hours |

Following administration, the drug reaches peak plasma concentrations typically within 11 to 18 hours .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety of diltiazem and its metabolites:

- Case Study on Hypertension Management : A study involving patients with hypertension demonstrated that deacetyl-N,O-didemethyldiltiazem effectively reduced systolic and diastolic blood pressure compared to placebo controls .

- Cardiac Arrhythmias : Another investigation focused on patients with atrial fibrillation showed that this metabolite could significantly slow AV nodal conduction, thereby improving heart rhythm control .

- Topical Application for Anal Fissures : Clinical trials using diltiazem cream for anal fissures reported a reduction in pain levels post-treatment, with metabolites contributing to therapeutic effects .

Q & A

Q. How can researchers address discrepancies in dissolution profiles of this compound across formulations?

- Methodological Answer : Use a factorial design (e.g., 3² DOE) to test variables like pH, surfactant concentration, and agitation rate. Analyze data via similarity factor (f₂) and model-dependent methods (Weibull, Higuchi). Investigate polymorphic transitions (via PXRD/DSC) and solubility-pH profiles to explain variability .

Q. What strategies mitigate oxidative degradation of this compound during stability studies?

- Methodological Answer : Stabilize the compound by adding antioxidants (e.g., ascorbic acid at 0.01% w/v) and storing in amber glass under nitrogen. Monitor degradation products via forced degradation studies (40°C/75% RH, 0.1% H₂O₂). Identify major degradants using LC-QTOF and propose degradation pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in aqueous buffers?

- Methodological Answer : Conduct equilibrium solubility studies using shake-flask or pH-metric methods. Account for ionization (pKa determination via potentiometry) and buffer composition effects. Cross-validate with computational tools (e.g., ACD/Labs). Discrepancies often arise from polymorphic forms or residual solvents; characterize batches via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.